2-Benzoyl-5-methoxybenzoic acid
Description
BenchChem offers high-quality 2-Benzoyl-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoyl-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2159-48-0 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-benzoyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C15H12O4/c1-19-11-7-8-12(13(9-11)15(17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |
InChI Key |
NTVAYOXZDORJJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Benzoyl-5-methoxybenzoic Acid on Bacterial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial RNA polymerase (RNAP), the central enzyme in bacterial gene expression, represents a well-validated and attractive target for the development of novel antibiotics.[1] A critical step in the initiation of transcription is the association of the core RNAP enzyme with a sigma (σ) factor, forming the holoenzyme that is capable of promoter-specific transcription initiation.[1][2] Disrupting this essential protein-protein interaction presents a promising strategy for antibacterial drug discovery. This guide provides a detailed examination of the mechanism of action of a class of small molecules, the benzoyl benzoic acid derivatives, with a specific focus on 2-Benzoyl-5-methoxybenzoic acid, as inhibitors of the bacterial RNAP-σ factor interaction. We will delve into the molecular basis of their inhibitory activity, the structure-activity relationships that govern their potency, and provide detailed protocols for the key experimental assays used to characterize these compounds.
Introduction: Bacterial RNA Polymerase and the Sigma Factor as a Prime Antibacterial Target
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antibiotics with novel mechanisms of action. Bacterial transcription is an underutilized target for antibacterial agents, with only a few classes of drugs, such as rifamycins, currently in clinical use.[1] The bacterial RNAP core enzyme, composed of five subunits (α₂, β, β', and ω), is responsible for RNA synthesis. However, it requires a σ factor to recognize and bind to specific promoter sequences on the DNA, thereby initiating transcription.[1][2] The interaction between the RNAP core enzyme and the σ factor is a highly conserved and essential process for bacterial viability, making it an ideal target for the development of broad-spectrum antibiotics.[3]
The benzoyl benzoic acid derivatives are a class of compounds that have been identified as potent inhibitors of the RNAP-σ factor interaction.[1][2] These molecules are designed to mimic the key interaction motifs of the σ factor, thereby competitively inhibiting its binding to the RNAP core enzyme.[1] This guide will focus on understanding the precise mechanism through which these compounds, exemplified by 2-Benzoyl-5-methoxybenzoic acid, exert their antibacterial effects.
Molecular Mechanism of Action: Disrupting the RNAP-σ Holoenzyme Formation
The primary mechanism of action of 2-Benzoyl-5-methoxybenzoic acid and its analogs is the inhibition of the formation of the RNAP holoenzyme by disrupting the interaction between the core RNAP and the σ factor.[1][2]
Binding Site and Key Interactions
Docking models and experimental data suggest that benzoyl benzoic acid derivatives bind to a pocket on the β' subunit of the RNAP core enzyme, which is a major binding site for the σ factor.[1] Specifically, the benzoic acid moiety of the inhibitor is predicted to form critical ionic interactions with positively charged residues, such as arginine, within this pocket.[1] The benzoyl group and other substituents on the benzoic acid ring engage in further hydrophobic and electrostatic interactions, contributing to the overall binding affinity and specificity.
Structure-Activity Relationship (SAR)
The antimicrobial and inhibitory potency of the benzoyl benzoic acid derivatives is highly dependent on their chemical structure. Structure-activity relationship studies have revealed several key features:
-
Position of the Benzoic Acid Group: The presence of the carboxylic acid group at the 2-position of the benzoyl ring is crucial for activity. Moving the benzoic acid group to the 3-position or replacing it with a methoxy group has been shown to abolish antimicrobial activity.[1] This highlights the importance of the precise positioning of the carboxylate for the critical ionic interactions with the RNAP β' subunit.
-
Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring significantly influence activity. Electron-withdrawing groups, such as trifluoromethyl, at the 5-position have been shown to enhance antimicrobial activity.[1] This is likely due to an increase in the acidity of the benzoic acid, leading to stronger ionic interactions with the target.
-
The Methoxy Group in 2-Benzoyl-5-methoxybenzoic Acid: The presence of a methoxy group at the 5-position, as in the case of 2-Benzoyl-5-methoxybenzoic acid, can have a variable effect. While electron-donating groups can sometimes reduce activity, the overall effect depends on a balance of electronic and steric factors.[1]
The following diagram illustrates the proposed mechanism of action:
Caption: Workflow for the in vitro transcription assay.
Fluorescence Polarization (FP) Assay for RNAP-σ Interaction
This biophysical assay measures the disruption of the protein-protein interaction in a homogenous solution. [4][5][6] Objective: To quantitatively measure the inhibition of the RNAP core enzyme and σ factor interaction by 2-Benzoyl-5-methoxybenzoic acid.
Materials:
-
Purified RNAP core enzyme
-
Fluorescently labeled σ factor (e.g., with fluorescein)
-
FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
2-Benzoyl-5-methoxybenzoic acid dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
In the wells of a 384-well plate, add a fixed concentration of fluorescently labeled σ factor.
-
Add increasing concentrations of 2-Benzoyl-5-methoxybenzoic acid.
-
Initiate the binding reaction by adding a fixed concentration of RNAP core enzyme.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values will decrease as the inhibitor disrupts the interaction between the labeled σ factor and the RNAP core enzyme.
-
Plot the change in fluorescence polarization against the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to study the kinetics of molecular interactions in real-time. [7][8] Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of 2-Benzoyl-5-methoxybenzoic acid to the RNAP core enzyme.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified RNAP core enzyme
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
2-Benzoyl-5-methoxybenzoic acid dissolved in running buffer
Procedure:
-
Immobilization:
-
Immobilize the RNAP core enzyme onto the surface of a sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of 2-Benzoyl-5-methoxybenzoic acid over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Structural Elucidation of the Inhibitor-RNAP Complex
To gain a high-resolution understanding of the binding mode of 2-Benzoyl-5-methoxybenzoic acid, structural biology techniques are indispensable.
X-ray Crystallography
Co-crystallization of the RNAP core enzyme with 2-Benzoyl-5-methoxybenzoic acid or soaking the inhibitor into pre-formed RNAP crystals can provide an atomic-level view of the interactions. [9][10]The resulting electron density map will reveal the precise orientation of the inhibitor in the binding pocket and the key residues involved in the interaction.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structures of large and dynamic macromolecular complexes like the RNAP. [10]It can be used to visualize the conformational changes induced by inhibitor binding and to map the binding site of 2-Benzoyl-5-methoxybenzoic acid on the RNAP core enzyme.
Conclusion and Future Directions
The inhibition of the bacterial RNA polymerase-sigma factor interaction is a promising strategy for the development of new antibiotics. The benzoyl benzoic acid class of compounds, including 2-Benzoyl-5-methoxybenzoic acid, represents a validated chemical scaffold that effectively targets this essential protein-protein interaction. [1][2]The in-depth understanding of their mechanism of action, guided by the experimental approaches detailed in this guide, is crucial for the rational design and optimization of more potent and specific inhibitors. Future research should focus on obtaining high-resolution structural information of the inhibitor-RNAP complex to further refine the structure-activity relationships and to guide the development of next-generation antibiotics that can combat the growing threat of antimicrobial resistance.
References
- Dunn, B. M. (2004). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. Springer Protocols.
- Xie, X., et al. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 529-44.
- Rossi, A. M., & Taylor, C. W. (2011). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Methods in Molecular Biology, 756, 25-43.
- BMG LABTECH. (n.d.).
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- Ye, J., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. European Journal of Medicinal Chemistry, 208, 112671.
- Siksnys, V., & Cech, T. R. (2000). Interaction of sigma 70 with Escherichia coli RNA polymerase core enzyme studied by surface plasmon resonance. Biochemistry, 39(42), 12905-12912.
- Keck, J. L. (n.d.). Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction.
- Ma, C., et al. (2020). Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors. Journal of Medicinal Chemistry, 63(15), 8175-8193.
- Ye, J., et al. (2020). Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction. European Journal of Medicinal Chemistry, 208, 112671.
- Ma, C., et al. (2020). Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors. Journal of Medicinal Chemistry, 63(15), 8175-8193.
- University of California, Irvine. (n.d.). In vitro Transcription.
- Artsimovitch, I., & Landick, R. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments, (115), 54432.
- New England Biolabs. (n.d.). SP6 In Vitro Transcription Reaction Protocol (M0207).
- Thermo Fisher Scientific. (n.d.). Overview of In Vitro Transcription.
- Di Primo, C., & Giege, R. (2020). Surface Plasmon Resonance for Investigating Molecular Interactions with RNA. Methods in Molecular Biology, 2113, 73-88.
- Campbell, E. A., et al. (2007). Identification of Inhibitors of a Bacterial Sigma Factor Using a New High-Throughput Screening Assay. Antimicrobial Agents and Chemotherapy, 51(5), 1749-1757.
- Lee, S. J., et al. (2009). A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor. Journal of Biomedicine and Biotechnology, 2009, 842034.
- Ma, C., et al. (2020). Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors. Journal of Medicinal Chemistry, 63(15), 8175-8193.
- Yasgar, A., et al. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Current Protocols in Chemical Biology, 6(4), 201-220.
- Dinesh, J., et al. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709.
- Hirata, A., & Murakami, K. S. (2009). The X-ray Crystal Structure of RNA Polymerase from Archaea. Journal of Biological Chemistry, 284(48), 33365-33372.
- Gapsys, V., & de Groot, B. L. (2023). Binding of Small Molecule Inhibitors to RNA Polymerase-Spt5 Complex Impacts RNA and DNA Stability. bioRxiv.
- Ma, C., et al. (2020). Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors. Journal of Medicinal Chemistry, 63(15), 8175-8193.
- Murakami, K. S. (2019). Watching the bacterial RNA polymerase transcription reaction by time-dependent soak-trigger-freeze X-ray crystallography. Biophysics and Physicobiology, 16, 220-227.
- Li, S., et al. (2023). Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics. MedChemComm, 14(11), 2049-2066.
- Guo, Y., & Gralla, J. D. (1998). RNA polymerase sigma factor determines start-site selection but is not required for upstream promoter element activation on heteroduplex (bubble) templates. Proceedings of the National Academy of Sciences, 95(20), 11655-11660.
- Wang, R., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR Protocols, 5(1), 102839.
- Ducongé, F., & Toulmé, J. J. (2003). Surface Plasmon Resonance Investigation of RNA Aptamer–RNA Ligand Interactions. Methods in Molecular Biology, 225, 241-252.
- Ye, J., et al. (2020). Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction. PolyU Institutional Research Archive.
- Defash, Z. D., et al. (2019). In silico discovery of small molecules that inhibit RfaH recruitment to RNA polymerase. FEBS Letters, 593(17), 2378-2388.
- D'Andrea, L. D., et al. (2022). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. ChemistryOpen, 11(1), e202100223.
- Shomu's Biology. (2013, March 3). RNA polymerase Sigma factor and clefts [Video]. YouTube.
- Lin, W., et al. (2013). X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins. Journal of Medicinal Chemistry, 56(13), 5513-5522.
- Doucleff, M., et al. (2007). Structural Basis of DNA Recognition by the Alternative Sigma-Factor, σ54. Journal of Molecular Biology, 369(4), 1070-1078.
- Sigma-Aldrich. (n.d.). RNA Polymerase I Inhibitor II, CX-5461.
- Li, Y., et al. (2022).
- Šiková, M., et al. (2024). RIP-seq reveals RNAs that interact with RNA polymerase and primary sigma factors in bacteria. Nucleic Acids Research, 52(3), 1439-1456.
- NIST. (n.d.). Benzoic acid, 2-benzoyl-. NIST WebBook.
- Meir, Y., & Glaser, G. (2001). The core-independent promoter-specific interaction of primary sigma factor. Nucleic Acids Research, 29(17), 3568-3575.
- The Audiopedia. (2019, December 4).
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Methodological & Application
Synthesis Protocol for 2-Benzoyl-5-methoxybenzoic Acid: An Application Note
Introduction: The Significance of 2-Benzoyl-5-methoxybenzoic Acid
2-Benzoyl-5-methoxybenzoic acid is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a benzoic acid, a benzoyl group, and a methoxy substituent, offers multiple points for chemical modification. This makes it a key building block in the development of novel pharmaceutical agents and functional materials. The benzophenone moiety is a well-known pharmacophore and photosensitizer, while the carboxylic acid and methoxy groups can be manipulated to fine-tune the molecule's physicochemical properties and biological activity. This application note provides a detailed, field-proven protocol for the synthesis of 2-Benzoyl-5-methoxybenzoic acid via a Friedel-Crafts acylation reaction, along with a comprehensive guide to its characterization.
Reaction Scheme and Mechanism: A Friedel-Crafts Acylation Approach
The synthesis of 2-Benzoyl-5-methoxybenzoic acid is efficiently achieved through the Friedel-Crafts acylation of 4-methoxybenzoic acid with benzoyl chloride. This classic electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
The reaction proceeds in two main stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of benzoyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-methoxybenzoic acid acts as a nucleophile, attacking the acylium ion. The methoxy group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. The benzoylation occurs at the position ortho to the activating methoxy group and meta to the deactivating carboxylic acid group. A subsequent deprotonation of the arenium ion intermediate restores the aromaticity of the ring, yielding the final product.
Caption: Reaction mechanism for the synthesis of 2-Benzoyl-5-methoxybenzoic acid.
Quantitative Data Summary
The following table outlines the key quantitative parameters for a typical laboratory-scale synthesis of 2-Benzoyl-5-methoxybenzoic acid.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Ratio | Amount |
| 4-Methoxybenzoic Acid | 152.15 | 1.0 | 15.2 g (0.1 mol) |
| Benzoyl Chloride | 140.57 | 1.1 | 15.5 g (12.8 mL, 0.11 mol) |
| Anhydrous Aluminum Chloride | 133.34 | 2.5 | 33.3 g (0.25 mol) |
| Dichloromethane (solvent) | - | - | 200 mL |
| Reaction Temperature | - | - | 0°C to room temperature |
| Reaction Time | - | - | 2-4 hours |
| Expected Yield | 256.25 | - | 75-85% |
Detailed Experimental Protocol
This protocol details a standard laboratory procedure for the Friedel-Crafts synthesis of 2-Benzoyl-5-methoxybenzoic acid.
1. Materials and Reagents:
-
4-Methoxybenzoic Acid
-
Benzoyl Chloride
-
Anhydrous Aluminum Chloride (freshly opened or from a sealed container)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (concentrated and 2M)
-
Sodium Hydroxide (2M solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Deionized Water
-
Ice
2. Reaction Setup and Procedure:
-
Apparatus: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HCl gas is required. All glassware must be thoroughly dried in an oven prior to use.
-
Reactant Charging: To the flask, add 4-methoxybenzoic acid (15.2 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Stir the mixture to dissolve the solid.
-
Catalyst Addition: Cool the flask in an ice bath to 0°C. Carefully and portion-wise, add anhydrous aluminum chloride (33.3 g, 0.25 mol) to the stirred solution. The addition is exothermic and will generate HCl gas.
-
Acylating Agent Addition: Once the catalyst has been added, add benzoyl chloride (15.5 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will hydrolyze the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with 2M HCl (100 mL), followed by deionized water (100 mL), and finally with brine (100 mL).
-
Base Extraction: Extract the product from the organic layer into an aqueous base by washing with 2M NaOH solution (3 x 75 mL). The product will move to the aqueous layer as its sodium salt.
-
Precipitation: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the pH is approximately 1-2. A precipitate of 2-Benzoyl-5-methoxybenzoic acid will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60°C.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Caption: Experimental workflow for the synthesis of 2-Benzoyl-5-methoxybenzoic acid.
Characterization of 2-Benzoyl-5-methoxybenzoic Acid
The structure and purity of the synthesized 2-Benzoyl-5-methoxybenzoic acid can be confirmed by the following analytical methods:
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ ~10.0-11.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~7.2-7.8 ppm (m, 8H): Aromatic protons.
-
δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).[1]
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
δ ~195 ppm: Benzoyl carbonyl carbon.
-
δ ~170 ppm: Carboxylic acid carbonyl carbon.
-
δ ~160 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~115-140 ppm: Other aromatic carbons.
-
δ ~56 ppm: Methoxy carbon.[2]
-
-
Infrared (IR) Spectroscopy (ATR):
-
Melting Point: The melting point of the purified product is expected to be in the range of 155-160°C. This can be compared to similar compounds like 2-bromo-5-methoxybenzoic acid (m.p. 157-159°C).
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methoxybenzoic acid. Retrieved from [Link]
- Magnetic Resonance in Chemistry. (1990).
-
PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]
-
SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-benzoyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
PDF Library. (n.d.). Benzoic Acid Ir Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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Application Note: High-Purity Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
Executive Summary
2-Benzoylbenzoic acid (2-BBA) is a critical pharmacophore and industrial intermediate, serving as the immediate precursor to anthraquinone derivatives (via acid-catalyzed cyclization) used in laxatives, dyes, and hydrogen peroxide production.[1]
While the Friedel-Crafts acylation of benzene with phthalic anhydride is a textbook reaction, industrial and research-grade reproducibility often fails due to moisture mismanagement and incorrect catalyst stoichiometry. This guide presents a robust, self-validating protocol that maximizes yield (>85%) and purity by leveraging the specific solubility properties of the aluminum-product complex.
Scientific Foundation & Mechanism
The Stoichiometry Paradox
Unlike Friedel-Crafts alkylation, which is catalytic, Friedel-Crafts acylation requires stoichiometric quantities of Lewis acid.[2]
-
The Trap: Novice chemists often use 1.0 equivalent of
. This results in <50% yield. -
The Reality: The reaction requires
2.0 equivalents of .-
First Eq: Coordinates with the phthalic anhydride to facilitate ring-opening and acylium ion formation.
-
Second Eq: Forms a stable, 1:1 complex with the carbonyl oxygen of the product (2-BBA). This complexation deactivates the catalyst. The reaction only proceeds to completion if excess
is available to drive the equilibrium.
-
Reaction Pathway Visualization
The following diagram illustrates the activation, substitution, and critical hydrolysis steps.
Figure 1: Mechanistic pathway highlighting the formation of the stable Product-Aluminum complex which necessitates >2.0 eq of catalyst.
Detailed Experimental Protocol
Materials & Safety
-
Phthalic Anhydride: 14.8 g (0.1 mol). Must be finely powdered.
-
Benzene: 75 mL (Excess, acts as solvent). Caution: Carcinogen. Use Thiophene-free grade.
-
Aluminum Chloride (
): 30.0 g (~0.22 mol). Must be anhydrous and yellow/green. White powder often indicates hydrolysis/inactivity. -
Apparatus: 500 mL 3-neck RBF, reflux condenser, calcium chloride drying tube (mandatory), HCl gas trap.
Step-by-Step Procedure
Phase A: Anhydrous Setup & Initiation
-
Drying: Flame-dry the glassware under vacuum or bake at 120°C for 2 hours. Moisture is the primary failure mode.
-
Charging: In the fume hood, charge the flask with 14.8 g Phthalic Anhydride and 75 mL dry Benzene.
-
Catalyst Addition: Cool the mixture to ~10°C (ice bath). Add 30.0 g powdered
in small portions over 20 minutes.-
Why? The reaction is exothermic. Rapid addition causes benzene to boil and can char the reactants.
-
-
The "Induction" Check: The solution should darken, and HCl gas evolution (bubbling) should be visible. If not, warm gently to room temperature to initiate.
Phase B: Reaction & Reflux[1][3][4][5]
-
Heating: Once the initial exotherm subsides, remove the ice bath.
-
Reflux: Heat the mixture to reflux (80°C) using an oil bath or heating mantle.
-
Duration: Reflux for 3 hours.
-
Endpoint: Evolution of HCl gas ceases. The mixture effectively becomes a viscous, two-phase oil (the aluminum complex is often insoluble in hot benzene).
-
Phase C: Quenching (Hydrolysis)
-
Cooling: Cool the reaction mixture to room temperature.
-
The Quench: Pour the reaction mixture slowly onto 100 g of crushed ice mixed with 20 mL concentrated HCl.
-
Safety: This is violent. The
complex hydrolyzes, releasing heat and HCl gas.
-
-
Solvent Removal: The excess benzene can be removed via steam distillation (classic) or rotary evaporation (modern). If using Rotovap, separate the organic layer first if distinct, or evaporate the whole mixture if it's an emulsion.
Purification: The Carbonate Switch (Self-Validating Step)
This step differentiates the product from unreacted anhydride and aluminum salts.
-
Base Extraction: Dissolve the crude solid residue in 100 mL of 10% Sodium Carbonate (
) solution. Heat to boil for 5 minutes.-
Logic: 2-BBA converts to its soluble sodium salt. Unreacted phthalic anhydride hydrolyzes to phthalate (soluble). Aluminum salts precipitate as
or alumina.
-
-
Filtration: Filter the hot solution.
-
Validation: The filtrate contains your product. The solid residue is waste aluminum.
-
-
Acid Precipitation: Cool the filtrate. Slowly add dilute HCl (6M) until pH < 2.
-
Observation: The product will precipitate as a white oil that solidifies upon scratching/cooling.
-
-
Crystallization: Recrystallize the solid from water (yields monohydrate, mp ~94°C) or benzene/ligroin (yields anhydrous, mp 127°C).
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical "Carbonate Switch" purification step.
Quantitative Data & Troubleshooting
Expected Yields
| Method | Catalyst | Stoichiometry | Yield | Notes |
| Standard (This Protocol) | 1 : 2.2 : Excess | 85-90% | Reliable, requires dry conditions. | |
| Insufficient Catalyst | 1 : 1.0 : Excess | < 45% | Reaction stalls at complexation. | |
| Green Catalysis | H-Beta Zeolite | Catalytic | 60-75% | Lower yield, but recyclable catalyst [3]. |
Troubleshooting Matrix
-
Problem: Low Yield / Sticky brown tar.
-
Cause: Moisture in
or glassware. -
Fix: Use fresh bottle of
(should smoke in air). Ensure drying tube is unblocked.
-
-
Problem: Product oils out during acidification.
-
Cause: Temperature too high or rapid acid addition.
-
Fix: Cool the carbonate solution to 5°C before adding HCl. Seed with a crystal of pure 2-BBA.
-
Green Chemistry Alternatives
For laboratories prioritizing sustainability, the use of H-Beta Zeolites offers a metal-free alternative to
-
Method: React Phthalic Anhydride and Benzene at 180°C in a pressurized vessel with H-Beta Zeolite.
-
Advantage: Catalyst is recoverable by filtration; no acidic wastewater.
-
Disadvantage: Requires high pressure/temperature; lower single-pass conversion [3].
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Underwood, H. W., Jr.; Walsh, W. L. (1936). "2-Benzoylbenzoic Acid".[1][2][3][4][5][6][7][8][9] Organic Syntheses, Coll.[8] Vol. 2, p. 81. [Link]
-
Sarker, M., et al. (2011). "Zeolite catalyzed Friedel-Crafts acylation of aromatics".[10] Green Chemistry Letters and Reviews, 4(1). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones [mdpi.com]
Application Notes and Protocols: Purification of 2-Benzoyl-5-methoxybenzoic Acid by Recrystallization
This technical guide provides a comprehensive protocol for the purification of 2-Benzoyl-5-methoxybenzoic acid via recrystallization. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying scientific principles that govern the purification process.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. The fundamental principle of this method lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature. This temperature-dependent solubility gradient allows for the saturation of the solution with the desired compound at a high temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. Impurities, which are ideally either highly soluble in the solvent at all temperatures or insoluble, are excluded from this growing crystal structure, resulting in a significant enhancement of purity.
2-Benzoyl-5-methoxybenzoic acid, a key intermediate in various synthetic pathways, often requires purification to remove unreacted starting materials, by-products, and other contaminants that can interfere with subsequent reactions or compromise the integrity of the final product.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of 2-Benzoyl-5-methoxybenzoic acid and its potential impurities is paramount for developing an effective recrystallization protocol.
Table 1: Physicochemical Properties of Benzoic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 | Sparingly soluble in cold water, soluble in hot water and many organic solvents.[1] |
| 2-Benzoylbenzoic Acid | C₁₄H₁₀O₃ | 226.23 | 126 - 129 | Sparingly soluble in water, soluble in ethanol and acetone.[2] |
| 2-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 106 | Soluble in hot water, ethanol, and ether.[3] |
| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 157 - 159 | Data not readily available. |
The synthesis of 2-Benzoyl-5-methoxybenzoic acid typically proceeds via a Friedel-Crafts acylation reaction. Potential impurities may include:
-
Unreacted Starting Materials: Such as 5-methoxyphthalic anhydride and benzene or a substituted benzene derivative.
-
Isomeric By-products: Positional isomers may form depending on the directing effects of the substituents on the aromatic rings.
-
Over-acylation Products: Although less common, multiple acylations on the aromatic ring can occur.
-
Solvent Residues: Residual solvents from the reaction or initial work-up steps. Toluene is a common solvent for the recrystallization of the parent 2-benzoylbenzoic acid and could be a potential impurity if used in the synthesis.[4]
The Recrystallization Workflow: A Step-by-Step Protocol
The following protocol provides a detailed methodology for the recrystallization of 2-Benzoyl-5-methoxybenzoic acid. The selection of an appropriate solvent is critical and is addressed as the first and most crucial step.
Step 1: Solvent Selection - A Critical Decision
The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should:
-
Exhibit a steep solubility curve for 2-Benzoyl-5-methoxybenzoic acid (i.e., low solubility at low temperatures and high solubility at high temperatures).
-
Either not dissolve impurities at all or dissolve them to a high degree, even at low temperatures, so they remain in the mother liquor.
-
Have a boiling point below the melting point of the compound to prevent "oiling out."
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, non-flammable, and inexpensive.
Based on the structural similarity to 2-benzoylbenzoic acid, which is soluble in ethanol and acetone, and the presence of the polar carboxylic acid and methoxy groups, a polar protic or a polar aprotic solvent is a logical starting point. A mixed solvent system may also be effective.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of the crude 2-Benzoyl-5-methoxybenzoic acid into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Potential solvents to screen include:
-
Water
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Heptane (as a non-polar co-solvent)
-
-
Observe the solubility at room temperature. An ideal solvent will show poor solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good recovery of crystalline material is a suitable candidate.
For 2-Benzoyl-5-methoxybenzoic acid, a mixture of ethanol and water is a promising system to investigate. The compound is likely to be soluble in ethanol and insoluble in water.
The Recrystallization Process Workflow
Sources
Development of Antimicrobial Agents from 2-Benzoylbenzoic Acid Derivatives
An Application Guide for Researchers
Introduction: The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents. The 2-benzoylbenzoic acid scaffold has emerged as a versatile and promising starting point in medicinal chemistry.[1][2] These compounds, known for their rigid, three-dimensional structure, are ideal for interacting with biological targets.[2] Research has demonstrated that specific derivatives of 2-benzoylbenzoic acid exhibit significant antimicrobial properties, with some acting as inhibitors of essential bacterial enzymes like RNA polymerase.[2][3][4] This document provides a comprehensive guide for researchers, detailing the synthesis, screening, and characterization of 2-benzoylbenzoic acid derivatives as potential antimicrobial agents.
Section 1: Synthesis of 2-Benzoylbenzoic Acid Derivatives
A foundational step in developing new antimicrobial agents is the efficient synthesis of a chemical library with diverse substitutions. The most common and industrially scalable method for creating the core 2-benzoylbenzoic acid structure is the Friedel-Crafts acylation.[1] This reaction involves the acylation of an aromatic compound, such as benzene or a substituted variant, with phthalic anhydride using a Lewis acid catalyst.[1]
General Synthesis Workflow
The following diagram outlines the typical workflow for synthesizing and purifying 2-benzoylbenzoic acid derivatives.
Caption: General workflow for the synthesis of 2-benzoylbenzoic acid derivatives.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol describes a standard laboratory procedure for synthesizing the parent 2-benzoylbenzoic acid.[2]
Materials:
-
Phthalic anhydride
-
Thiophene-free benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Ice
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 15 g of phthalic anhydride and 75 mL of thiophene-free benzene. Cool the flask in an ice bath.
-
Scientist's Note: Using thiophene-free benzene is crucial as thiophene can undergo Friedel-Crafts reactions, leading to impurities. Cooling the mixture prevents the initial reaction from becoming too vigorous.
-
-
Catalyst Addition: Carefully and slowly add 30 g of anhydrous aluminum chloride to the cooled mixture. Connect a gas trap to the condenser to absorb the hydrogen chloride gas that evolves.[2]
-
Rationale: Anhydrous AlCl₃ is a hygroscopic Lewis acid that activates the phthalic anhydride for electrophilic attack on the benzene ring. The reaction is exothermic and releases HCl gas, requiring careful handling and ventilation.
-
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for 30 minutes with continuous stirring to ensure the reaction goes to completion.[2]
-
Hydrolysis (Quenching): Cool the reaction mixture and then carefully pour it over a mixture of 150 g of crushed ice and 25 mL of concentrated HCl.[2]
-
Rationale: This step hydrolyzes the aluminum chloride complex formed during the reaction, precipitating the crude product and moving the excess catalyst into the aqueous layer.
-
-
Isolation of Crude Product: If benzene is used in excess, distill it off. The remaining mixture will contain the product as an oily solid.
-
Purification via Extraction: Dissolve the crude product in 75 mL of 10% sodium carbonate solution. This converts the carboxylic acid into its water-soluble sodium salt. Filter the solution to remove any insoluble impurities.
-
Scientist's Note: This is a classic acid-base extraction. The desired product is an acid, which is deprotonated by the Na₂CO₃ base to become a soluble salt, leaving non-acidic impurities behind as solids.
-
-
Precipitation: Slowly add concentrated HCl to the filtrate with stirring until the solution is acidic. This will re-protonate the carboxylate salt, causing the purified 2-benzoylbenzoic acid to precipitate out of the solution.[2]
-
Final Product Collection: Collect the solid product by filtration, wash thoroughly with cold water to remove residual salts and acid, and then dry completely.
Section 2: Antimicrobial Screening Cascade
Once a library of derivatives is synthesized, a systematic screening process is essential to identify promising candidates. A tiered approach, or screening cascade, is efficient, starting with broad qualitative assays and progressing to more precise quantitative methods for the most active compounds.
Caption: A hierarchical workflow for antimicrobial drug discovery.
Section 3: Protocols for Antimicrobial Susceptibility Testing
Quantitative assessment of antimicrobial activity is critical. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold standard, and the subsequent determination of Minimum Bactericidal Concentration (MBC) distinguishes between bacteriostatic and bactericidal activity.[5][6]
Protocol 2: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][7]
Materials:
-
Test compounds (2-benzoylbenzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
0.5 McFarland turbidity standard.
-
Sterile saline or Phosphate-Buffered Saline (PBS).
-
Spectrophotometer.
Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 colonies of the test bacterium from a fresh (18-24 hour) agar plate.[8] b. Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][8] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[6][8]
-
Scientist's Note: Standardizing the inoculum is one of the most critical steps for reproducibility. An incorrect bacterial density can lead to falsely high or low MIC values.
-
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound. b. Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.[7] c. Add 200 µL of the compound working solution (at twice the highest desired test concentration) to well 1.[7] d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[7] e. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[7]
-
Inoculation and Incubation: a. Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension prepared in step 1c. The final volume in each well will now be 200 µL.[7] b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[7][8]
-
Reading Results: Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1] Growth should be clearly visible in the growth control well (well 11) and the sterility control (well 12) should be clear.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9] This test is performed after an MIC is determined.
Procedure:
-
Subculturing: Using the microtiter plate from the completed MIC assay, take a 10-100 µL aliquot from all the wells that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[10][11]
-
Plating: Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).[10]
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration that demonstrates a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[9]
Section 4: Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the lead compound to enhance potency and reduce toxicity. For benzoic acid derivatives, the nature and position of substituents on the aromatic rings significantly influence antimicrobial activity.[1][12]
-
Electron-Withdrawing Groups: Studies have shown that the presence of electron-withdrawing groups, such as trifluoromethyl (-CF₃) or nitro (-NO₂) groups, can significantly enhance antibacterial efficacy.[1][3][13] These groups can alter the electronic properties of the molecule, potentially improving its interaction with the target site.
-
Lipophilicity: The lipophilicity of the molecule, often influenced by groups like methyl (-CH₃) or halogens (e.g., -Cl, -Br), can affect its ability to penetrate bacterial cell membranes.[13][14] A balance is required; too much lipophilicity can lead to poor solubility and non-specific toxicity.
-
Positional Isomerism: The position of the substituent on the benzoic ring is critical. For example, a hydroxyl group in the ortho position of benzoic acid has a stronger antibacterial effect than in other positions.[12]
Data Presentation: Comparative Antimicrobial Activity
Summarizing screening data in a table allows for easy comparison and identification of SAR trends.
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. pneumoniae |
| 8a | H | H | >256 | >256 | 256 |
| 8e | H | 5-CF₃ | 8 | 16 | 1 |
| C3-005 | 3,4-dichloro | H | 16 | 32 | 8[3] |
| 5e | Benzyl linker | 5-CF₃ | 8 | 16 | 1[3] |
| Vancomycin | - | - | 0.5 - 1 | 1 - 2 | 0.25 - 0.5 |
Data for compounds 8a, 8e, C3-005, and 5e are illustrative and based on trends reported in literature.[3]
Section 5: Proposed Mechanism of Action
While various mechanisms may exist, a prominent target for some 2-benzoylbenzoic acid derivatives is the bacterial RNA polymerase (RNAP).[3][4] Specifically, these compounds can inhibit the crucial protein-protein interaction between the RNAP core enzyme and the sigma (σ) factor.[3][4] The σ factor is essential for promoter recognition and the initiation of transcription.[3] By blocking this interaction, the formation of the RNAP holoenzyme is prevented, leading to a halt in transcription and subsequent bacterial death.[3][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. microchemlab.com [microchemlab.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2-Benzoyl-5-methoxybenzoic Acid Libraries
Introduction: Unlocking the Therapeutic Potential of 2-Benzoyl-5-methoxybenzoic Acid Scaffolds
The 2-benzoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a variety of therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Notably, their role as precursors to non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes highlights their therapeutic potential.[1] The 2-Benzoyl-5-methoxybenzoic acid library, a collection of chemical analogs built upon this core, represents a valuable resource for the discovery of novel modulators of biologically significant targets.
This guide provides a comprehensive framework for the high-throughput screening (HTS) of 2-Benzoyl-5-methoxybenzoic acid libraries, with a primary focus on identifying inhibitors of Cyclooxygenase-2 (COX-2), a key mediator of inflammation and pain.[1][2] Additionally, we will explore a secondary screening strategy targeting bacterial RNA polymerase, leveraging the known antimicrobial potential of this compound class.[4]
Our objective is to provide researchers, scientists, and drug development professionals with detailed, field-proven protocols and the scientific rationale behind the experimental design, enabling the efficient and effective screening of these compound libraries to identify promising lead candidates for further development.
Scientific Rationale: Targeting Inflammation and Bacterial Transcription
The selection of appropriate HTS assays is contingent on the known or predicted biological targets of the compound library. For the 2-Benzoyl-5-methoxybenzoic acid scaffold, two primary areas of therapeutic interest have been identified:
-
Anti-inflammatory Activity through COX-2 Inhibition: Chronic inflammation is a hallmark of numerous diseases. The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central to the inflammatory cascade.[5] Inhibition of COX-2 is a clinically validated strategy for the treatment of inflammation and pain.[5][6] Given that 2-benzoylbenzoic acid derivatives are precursors to NSAIDs, screening for COX-2 inhibitors within a 2-Benzoyl-5-methoxybenzoic acid library is a logical and promising approach.[1]
-
Antimicrobial Activity via RNA Polymerase Inhibition: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Bacterial RNA polymerase (RNAP) is an essential enzyme for bacterial survival and a validated target for antibiotics.[4] Benzoylbenzoic acid derivatives have been shown to inhibit the interaction between RNAP and the sigma (σ) factor, a critical step in bacterial transcription initiation.[4]
This application note will detail HTS assays for both of these targets, providing a dual-pronged approach to unlocking the therapeutic potential of the 2-Benzoyl-5-methoxybenzoic acid library.
Primary Screening Cascade: A Strategy for Hit Identification and Validation
A tiered approach to screening is recommended to efficiently identify and validate true hits while minimizing false positives. The proposed cascade involves a primary screen to identify all potential inhibitors, followed by a series of secondary and counter-screens to confirm activity, determine selectivity, and eliminate compounds with undesirable properties.
Caption: A tiered high-throughput screening cascade for a 2-Benzoyl-5-methoxybenzoic acid library.
Part 1: Primary High-Throughput Screening for COX-2 Inhibitors
Assay Principle: Fluorometric Detection of COX-2 Activity
The primary HTS assay is a fluorometric method designed for rapid and sensitive detection of COX-2 inhibition.[7] This assay measures the activity of recombinant human COX-2 by monitoring the generation of Prostaglandin G2 (PGG2), an intermediate product in the conversion of arachidonic acid. The detection is achieved through a probe that fluoresces upon interaction with PGG2.[7] A decrease in fluorescence intensity in the presence of a test compound from the 2-Benzoyl-5-methoxybenzoic acid library indicates potential inhibition of COX-2.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
Materials:
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (COX-2 inhibitor control)
-
2-Benzoyl-5-methoxybenzoic acid library compounds (dissolved in DMSO)
-
96-well or 384-well white opaque microplates
-
Multi-channel pipette
-
Fluorescence plate reader (Excitation/Emission = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer.
-
Dilute the COX Probe and COX Cofactor in COX Assay Buffer according to the manufacturer's instructions.
-
Prepare a stock solution of Arachidonic Acid by dissolving it in a small volume of ethanol, then diluting with NaOH.
-
Prepare a stock solution of Celecoxib in DMSO.
-
Prepare plates containing the 2-Benzoyl-5-methoxybenzoic acid library compounds at the desired screening concentration (e.g., 10 µM) in DMSO.
-
-
Assay Plate Preparation:
-
Add the following to each well of the microplate in the specified order:
-
Test compounds from the library plate.
-
Positive control (Celecoxib).
-
Negative control (DMSO vehicle).
-
COX-2 enzyme solution.
-
COX Probe solution.
-
COX Cofactor solution.
-
-
Mix gently and incubate at room temperature for 15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately place the plate in the fluorescence plate reader and begin kinetic measurements at 25°C for 5-10 minutes, with readings taken every 30 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = [1 - (Ratetest compound - Ratebackground) / (Ratevehicle control - Ratebackground)] * 100
-
-
Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >50% or >3 standard deviations from the mean of the vehicle control).
Table 1: Example HTS Data for COX-2 Inhibition
| Compound ID | Concentration (µM) | % Inhibition | Hit Status |
| Vehicle (DMSO) | N/A | 0 | - |
| Celecoxib | 1 | 95 | Positive Control |
| BMB-001 | 10 | 65 | Hit |
| BMB-002 | 10 | 12 | Inactive |
| BMB-003 | 10 | 88 | Hit |
Part 2: Secondary and Counter-Screening Assays
Dose-Response and IC50 Determination
Confirmed hits from the primary screen should be subjected to dose-response analysis to determine their potency (IC50 value). This involves testing the compounds at multiple concentrations in the same fluorometric COX-2 assay.
Orthogonal Assay: Cell-Based NF-κB Reporter Assay
To validate the mechanism of action in a cellular context, a cell-based reporter assay for the NF-κB signaling pathway can be employed.[2] Some 2-benzoylbenzoic acid derivatives are known to inhibit this pathway, which is a key regulator of inflammation.[2]
Principle: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used. Upon stimulation with a pro-inflammatory agent (e.g., TNF-α), the NF-κB pathway is activated, leading to luciferase expression and a measurable luminescent signal. Inhibitors of the pathway will reduce the luminescent signal.
Selectivity Screening: COX-1 Inhibition Assay
To assess the selectivity of the hit compounds, a counter-screen against the COX-1 isoform is essential. A similar fluorometric assay can be used, substituting recombinant human COX-1 for COX-2. The goal is to identify compounds that are selective for COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[5]
Part 3: Screening for Antimicrobial Activity
Assay Principle: Fluorescence Polarization Assay for RNAP-Sigma Factor Interaction
A fluorescence polarization (FP) assay is a robust method for monitoring the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor in a high-throughput format.[4]
Principle: A fluorescently labeled peptide derived from the σ factor (the tracer) will have a low FP value when free in solution. Upon binding to the larger RNAP core enzyme, the rotational motion of the tracer is slowed, resulting in a high FP value. Compounds from the 2-Benzoyl-5-methoxybenzoic acid library that disrupt this interaction will cause a decrease in the FP signal.
Experimental Protocol: RNAP-Sigma Factor FP Assay
Materials:
-
Bacterial RNA Polymerase (RNAP) core enzyme
-
Fluorescently labeled sigma factor peptide (tracer)
-
Assay Buffer
-
Rifampicin (positive control inhibitor)
-
2-Benzoyl-5-methoxybenzoic acid library compounds (in DMSO)
-
384-well black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Plate Preparation:
-
Add test compounds, positive control (Rifampicin), and negative control (DMSO) to the wells of the microplate.
-
Add the RNAP core enzyme to all wells except those for the tracer alone (for measuring low FP).
-
Incubate for 30 minutes at room temperature.
-
-
Reaction and Measurement:
-
Add the fluorescently labeled sigma factor peptide to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Data Analysis:
-
Calculate the change in millipolarization units (mP).
-
Determine the % inhibition for each compound.
-
Identify hits as compounds that significantly reduce the FP signal.
Data Interpretation and Hit Validation
A successful HTS campaign will generate a set of confirmed, selective, and functionally active "hit" compounds. The data from the various assays should be integrated to build a comprehensive profile for each hit.
Table 2: Summary of Hit Compound Profile
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NF-κB Inhibition (%) | RNAP-σ FP Inhibition (%) |
| BMB-001 | 2.5 | >100 | >40 | 72 | 8 |
| BMB-003 | 0.8 | 50 | 62.5 | 85 | 15 |
This integrated data allows for the prioritization of hits for further medicinal chemistry efforts and lead optimization. For example, compounds with high COX-2 potency and a high selectivity index would be prioritized for development as anti-inflammatory agents.
Conclusion
This application note provides a detailed and scientifically grounded framework for the high-throughput screening of 2-Benzoyl-5-methoxybenzoic acid libraries. By employing a strategic screening cascade that includes primary, secondary, and counter-screens, researchers can efficiently identify and validate promising hit compounds targeting COX-2 for anti-inflammatory applications and bacterial RNA polymerase for antimicrobial discovery. The provided protocols are designed to be robust, reproducible, and adaptable to standard HTS automation platforms.
References
-
High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (2011). Indian Journal of Biochemistry & Biophysics. [Link]
-
High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (2011). ResearchGate. [Link]
-
A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry. (2023). Journal of Chromatography A. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Identification of new potential cyclooxygenase-2 inhibitors: insight from high throughput virtual screening of 18 million compounds combined with molecular dynamic simulation and quantum mechanics. (2020). Journal of Biomolecular Structure and Dynamics. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]
-
Guidance for Assay Development & HTS. High-Throughput Screening Center. [Link]
-
A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat. (1976). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
-
High-Throughput Screening. Technology Networks. [Link]
-
Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. (2023). Frontiers in Pharmacology. [Link]
-
Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (2020). ACS Infectious Diseases. [Link]
-
A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. (2011). Synthetic Communications. [Link]
-
Comparative assay of histamine H2-receptor antagonists using the isolated mouse stomach [proceedings]. (1978). British Journal of Pharmacology. [Link]
-
H2 receptor antagonist. Wikipedia. [Link]
-
Sci-Hub. Sci-Hub. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]
- Synthetic process of 2-benzoylbenzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzoyl-5-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Benzoyl-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. The primary synthetic route discussed is the Friedel-Crafts acylation of 4-methoxybenzoic acid with benzoyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and practical laboratory experience.
Q1: My reaction yield for 2-Benzoyl-5-methoxybenzoic acid is consistently low. What are the most critical factors I should investigate?
Low yield is the most common challenge in this synthesis. It typically points to issues with one of the four foundational pillars of this reaction: Reagent Integrity, Stoichiometry, Temperature Control, or Workup Procedure.
A1: Key Factors Affecting Yield
-
Moisture Contamination: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reaction will hydrolyze the AlCl₃, rendering it inactive and halting the reaction.[1]
-
Troubleshooting: Ensure all glassware is oven-dried and cooled under a stream of inert gas (like nitrogen or argon) or in a desiccator. Use anhydrous grade solvents and ensure your starting materials are dry.
-
-
Incorrect Stoichiometry of AlCl₃: Friedel-Crafts acylation requires more than a catalytic amount of AlCl₃. The Lewis acid complexes with the carbonyl oxygen of the benzoyl chloride, the starting benzoic acid, and the final product.[2] This complexation deactivates the product to prevent further acylation but also consumes the catalyst.
-
Troubleshooting: A molar ratio of at least 2.5 to 3.0 equivalents of AlCl₃ relative to the limiting reagent (4-methoxybenzoic acid) is often necessary to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition and the formation of tar-like byproducts.[3]
-
Troubleshooting: The reaction is typically initiated at a low temperature (0-5 °C) during the addition of AlCl₃ to control the initial exothermic reaction. Afterward, the temperature is gradually raised to a moderate reflux (e.g., 50-60 °C in a solvent like 1,2-dichloroethane) to ensure completion.[4]
-
-
Inefficient Workup and Product Loss: The product is an acid and its solubility is pH-dependent. Significant product can be lost during the extraction and purification phases if not handled correctly.
-
Troubleshooting: After quenching the reaction with an ice/HCl mixture, ensure the aqueous layer is acidic enough (pH < 2) to fully protonate the carboxylic acid, minimizing its solubility in water. During extraction with an organic solvent, perform multiple extractions to maximize recovery.
-
Q2: The reaction mixture turns dark brown or black shortly after adding the catalyst. What is causing this, and is the product salvageable?
A dark coloration often indicates decomposition or side reactions, which can significantly impact both yield and purity.[3]
A2: Causes of Darkening and Recovery
-
Cause - Localized Hotspots: If the AlCl₃ is added too quickly or without sufficient cooling and stirring, the strong exothermic reaction can create localized high temperatures, causing the reagents or solvent to decompose.
-
Cause - Impure Reagents: Impurities in the starting materials or solvent can char under the strong Lewis acid conditions.
-
Salvageability: The product may still be present. After the standard reaction time, proceed with the workup. The dark, tarry materials are often polymeric and may have limited solubility in the extraction solvent. A purification step using activated charcoal during recrystallization can sometimes remove the colored impurities.[5] However, prevention through controlled reagent addition and temperature management is a far more effective strategy.
Q3: My final product is contaminated with unreacted 4-methoxybenzoic acid. How can I improve the reaction's conversion rate and purify the product?
Incomplete conversion is a common source of impurity. Addressing this involves optimizing the reaction conditions and employing an effective purification strategy.
A3: Driving Completion and Purification
-
Improving Conversion:
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Catalyst Activity: As mentioned in A1, ensure your AlCl₃ is active and used in the correct stoichiometric excess.
-
Temperature: After the initial controlled addition, ensure the reaction is maintained at the optimal reflux temperature for several hours.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for removing unreacted starting material. The desired product, 2-Benzoyl-5-methoxybenzoic acid, and the starting material, 4-methoxybenzoic acid, have different solubility profiles. A solvent system such as ethanol/water or toluene can be effective. The starting material is typically more soluble in these systems and will remain in the mother liquor upon cooling.[5][6]
-
Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes a set of optimized conditions for the synthesis, based on established principles of Friedel-Crafts acylation.
| Parameter | Recommended Value | Rationale |
| Substrate Ratio | 1.0 eq. 4-methoxybenzoic acid | Limiting reagent. |
| 1.2 eq. Benzoyl Chloride | Slight excess to ensure full conversion of the limiting reagent. | |
| Catalyst | 2.5 - 3.0 eq. Anhydrous AlCl₃ | Required in stoichiometric excess to complex with carbonyls.[2] |
| Solvent | Anhydrous 1,2-Dichloroethane | Inert solvent that allows for a suitable reflux temperature. |
| Temperature | 0-5 °C (AlCl₃ addition) | To control the initial exothermic reaction. |
| 50-60 °C (Reflux) | To drive the reaction to completion without decomposition. | |
| Reaction Time | 4 - 6 hours | Typically sufficient for full conversion; monitor by TLC. |
Step-by-Step Synthesis Protocol
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and an addition funnel.
-
Reagent Addition: Charge the flask with 4-methoxybenzoic acid (1.0 eq.) and anhydrous 1,2-dichloroethane. Cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: Add anhydrous AlCl₃ (2.5 eq.) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 10 °C.
-
Acylating Agent Addition: Add benzoyl chloride (1.2 eq.) dropwise via the addition funnel over 30 minutes.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to a gentle reflux (50-60 °C) for 4-6 hours.
-
Quenching: Cool the reaction mixture back to 0-5 °C and very cautiously quench by slowly adding a crushed ice/water mixture, followed by concentrated HCl until the aqueous layer is pH < 2.[5]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram outlines the key stages of the synthesis process from preparation to final analysis.
Caption: A streamlined workflow for the synthesis of 2-Benzoyl-5-methoxybenzoic acid.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Benchchem Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. (URL: )
- Filo Student Support: Give two Friedel-Crafts acylation reactions th
- University of Wisconsin-Madison: Friedel-Crafts Acyl
- Benchchem Application Notes: Synthesis of 2-Benzoylbenzoic Acid Deriv
- Google Patents: Synthetic process of 2-benzoylbenzoic acid (CN106045840A). (URL: )
- Google Patents: Process for preparing 2-benzoylbenzoic acids (US4431840A). (URL: )
- Master Organic Chemistry: Friedel-Crafts Acylation and Friedel-Crafts Alkyl
- Khan Academy: Friedel-Crafts Acyl
- Organic Chemistry Portal: Friedel-Crafts Acyl
- Benchchem Troubleshooting Guide: Low yield in 2-Benzoylbenzoic acid synthesis. (URL: )
- PrepChem: Prepar
- European Patent Office: METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. (URL: )
- Journal of Research of the National Bureau of Standards: Preparation of benzoic acid of high purity. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]
Troubleshooting guide for 2-(Benzylcarbamoyl)benzoic acid analysis
This guide serves as a specialized technical support resource for the analysis of 2-(Benzylcarbamoyl)benzoic acid (also known as N-Benzylphthalamic acid ).
This molecule is a critical intermediate in the Gabriel synthesis of amines and a degradation product of N-benzylphthalimide. Its analysis is deceptively complex due to its tendency to undergo intramolecular cyclization or hydrolysis , creating a "moving target" during chromatographic separation.
Table of Contents
-
Technical Overview & Chemical Behavior
-
Troubleshooting Guide (Q&A Format)
-
Standardized Analytical Protocols (HPLC & Spectroscopy)
-
Visualized Mechanistic Pathways
-
References
Technical Overview & Chemical Behavior
2-(Benzylcarbamoyl)benzoic acid possesses both a carboxylic acid moiety and a secondary amide. Its analytical challenges stem from its thermodynamic relationship with its dehydrated counterpart, N-Benzylphthalimide .
-
Key Instability: Under acidic conditions or elevated heat, the molecule dehydrates to form the cyclic imide (N-Benzylphthalimide). Under strongly basic conditions, it exists as a stable carboxylate salt, but prolonged exposure can hydrolyze the amide bond to release benzylamine and phthalic acid.
-
Chromatographic Implication: Improper mobile phase pH or sample diluents can cause on-column conversion, leading to split peaks, fronting, or quantitation errors.
| Property | Value / Characteristic |
| IUPAC Name | 2-(Benzylcarbamoyl)benzoic acid |
| Common Name | N-Benzylphthalamic acid |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol |
| pKa (COOH) | ~3.5 – 4.0 (Predicted) |
| Solubility | Soluble in DMSO, MeOH, dilute aqueous base. Poor in neutral water/acidic water. |
| UV Max | ~230 nm, ~254 nm |
Troubleshooting Guide (Q&A)
Category A: HPLC & Separation Issues
Q1: I am seeing severe peak tailing for the main peak. Increasing the organic modifier doesn't help.[1] What is wrong?
A: Peak tailing in this molecule is almost exclusively caused by the ionization of the carboxylic acid group (
-
The Fix: You must suppress ionization. Ensure your mobile phase pH is at least 2 units below the pKa . Use 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5) .
-
Why: At pH 2.5, the carboxylic acid is protonated (neutral), reducing secondary interactions with the column and sharpening the peak.
Q2: My retention time is shifting between injections, and a new peak is growing at a later retention time. A: You are likely witnessing on-column or in-vial cyclization . N-Benzylphthalamic acid slowly dehydrates to N-Benzylphthalimide (which is more hydrophobic and elutes later) in acidic environments.
-
Diagnosis: Check if your sample diluent is acidic. If you dissolved the sample in the mobile phase (e.g., 0.1% Formic Acid in ACN), degradation is occurring in the autosampler.
-
The Fix: Prepare samples in a neutral or slightly basic diluent (e.g., 50:50 Water:Acetonitrile with 10mM Ammonium Acetate). This stabilizes the open-ring acid form prior to injection.
Q3: I see a "split" peak for the target compound, but the mass spectrum shows the same mass for both. A: This is a classic signature of Amide Rotamers . The restricted rotation around the C-N amide bond can create two distinct conformers that separate at low temperatures.
-
The Fix: Increase the column temperature to 40°C or 45°C . This increases the rate of interconversion between rotamers, causing the split peaks to coalesce into a single, sharp peak.
Category B: Sample Preparation & Stability[2]
Q4: The sample precipitates when I add water to my DMSO stock solution. A: The free acid form has low water solubility.
-
The Fix: Maintain a high organic ratio in your diluent (at least 30-50% Methanol or Acetonitrile). Alternatively, convert it to its sodium salt by adding a stoichiometric amount of dilute NaOH (pH ~8), which renders it highly water-soluble. Warning: Do not store at high pH > 10 to avoid amide hydrolysis.
Standardized Analytical Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Separate the acid from the cyclic imide impurity.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Critical for rotamer coalescence).
-
Detection: UV @ 254 nm.
-
Gradient:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Equilibration |
| 10.0 | 80 | Elution of Acid & Imide |
| 12.0 | 95 | Wash |
| 12.1 | 20 | Re-equilibration |
| 17.0 | 20 | End |
-
Expected Elution:
-
2-(Benzylcarbamoyl)benzoic acid: ~5-7 min.
-
N-Benzylphthalimide (Impurity): ~9-11 min (Later elution due to lack of polar -COOH).
-
Protocol B: Spectroscopic Confirmation (IR & NMR)
Objective: Distinguish the open-chain acid from the cyclic imide.
-
Infrared Spectroscopy (FT-IR):
-
Acid (Target): Look for a broad O-H stretch (2500–3300 cm⁻¹) and two carbonyl bands (Amide I at ~1650 cm⁻¹ and Acid C=O at ~1700 cm⁻¹).
-
Imide (Impurity): Look for the characteristic cyclic imide doublet (symmetric/asymmetric C=O stretch) at ~1710 cm⁻¹ and ~1770 cm⁻¹. Absence of broad OH stretch.
-
-
Proton NMR (1H-NMR in DMSO-d6):
-
Acid (Target): Distinct amide -NH triplet/broad singlet at ~8.5–9.0 ppm. Carboxylic acid proton is often very broad (>11 ppm).
-
Imide (Impurity): No amide NH signal. The benzylic methylene (-CH₂-) shifts significantly compared to the amide form.
-
Visualized Mechanistic Pathways
Figure 1: The "Hidden" Equilibrium (Degradation Pathway)
This diagram illustrates the dynamic instability of the analyte. Understanding this pathway is crucial for interpreting "ghost peaks" in HPLC.
Caption: Under acidic HPLC conditions or heat, the analyte dehydrates to the cyclic imide.[2] In strong base, it hydrolyzes.
Figure 2: Method Development Decision Tree
Follow this logic flow to optimize your separation.
Caption: Systematic troubleshooting flow for optimizing peak shape and retention stability.
References
-
SIELC Technologies. Separation of Benzoic acid, 2-benzoylhydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). 2-(Benzylcarbamoyl)benzoic acid (CID 2054808). Retrieved from [Link]
-
Organic Syntheses. N-Benzylphthalimide Synthesis. Org. Synth. Coll. Vol. 3, 256.[1] Retrieved from [Link]
-
ResearchGate. The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-Benzoyl-5-methoxybenzoic Acid
Welcome to the technical support guide for the purification of crude 2-Benzoyl-5-methoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for their downstream applications. We will address common challenges and provide robust, field-tested solutions to ensure you achieve the desired product quality with optimal yield.
The synthesis of 2-Benzoyl-5-methoxybenzoic acid, typically via a Friedel-Crafts acylation or related methods, can introduce a variety of impurities.[1][2] These may include unreacted starting materials, isomeric byproducts, residual catalysts, and solvents.[3] Effective purification is therefore a critical step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Benzoyl-5-methoxybenzoic acid?
A1: The impurity profile largely depends on the synthetic route. For a typical Friedel-Crafts acylation, the most common impurities include:
-
Unreacted Starting Materials: Such as 4-methoxybenzoic acid or its corresponding acid chloride, and the acylating agent.
-
Lewis Acid Catalyst Residues: Traces of catalysts like aluminum chloride (AlCl₃) may remain, which can complex with your product.[1]
-
Positional Isomers: Depending on the reaction's regioselectivity, you may have isomers where the benzoyl group is attached at a different position on the methoxybenzoic acid ring.
-
Solvents: Residual solvents from the reaction or initial workup are very common.[3]
-
Polymeric or Tarry Materials: Harsh reaction conditions can sometimes lead to the formation of dark, tarry substances.[1]
Q2: What is the most effective and scalable method for purifying this compound?
A2: Recrystallization is the primary and most efficient method for purifying solid organic compounds like 2-Benzoyl-5-methoxybenzoic acid.[4] This technique leverages the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[5] It is highly effective at removing small to moderate amounts of impurities and is readily scalable.
Q3: How do I select the ideal solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely when hot (at or near its boiling point).
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert, not reacting with your compound.
-
Have a boiling point below the melting point of your compound to prevent "oiling out."
-
Be volatile enough to be easily removed from the purified crystals.
Based on the structure of 2-benzoyl-5-methoxybenzoic acid (a polar carboxylic acid), suitable solvents are often polar protic solvents or mixtures.
Table 1: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Characteristics & Recommendations |
| Ethanol | 78 | Often a good starting choice. The compound should be highly soluble when hot and less so when cold. |
| Methanol | 65 | Similar to ethanol but more volatile. May offer different solubility profiles for certain impurities.[6] |
| Isopropanol | 82 | Another excellent alcohol-based solvent to try.[6] |
| Acetic Acid | 118 | Can be effective but is harder to remove completely. Use if other solvents fail. |
| Water | 100 | The compound is likely poorly soluble in water alone, but a mixed solvent system like Ethanol/Water or Acetone/Water can be highly effective.[5] |
| Toluene | 111 | A non-polar option, often used in recrystallization.[3] May be useful for removing more polar impurities. |
Q4: Can acid-base extraction be used as a purification step?
A4: Absolutely. Acid-base extraction is a powerful technique for separating acidic compounds from neutral or basic impurities. Since 2-benzoyl-5-methoxybenzoic acid has a carboxylic acid group, it can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic layer. After separating the layers, the aqueous layer can be re-acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.[7] This is particularly useful as an initial clean-up step for very crude material.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: My recrystallization yield is very low.
Answer: Low yield is a common issue with several potential causes.
-
Cause A: Too much solvent was used. The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.[8]
-
Solution: Before filtering, try boiling off some of the solvent to re-saturate the solution. For future attempts, add the hot solvent in small portions just until the solid dissolves.[8]
-
-
Cause B: Premature crystallization. If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities like charcoal), the product can crystallize in the filter paper or funnel stem.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. Keep the solution at or near boiling during this step.[9]
-
-
Cause C: Inefficient recovery. Significant product can be lost if not all crystals are transferred during filtration or if the crystals are not washed correctly.
-
Solution: After filtering, rinse the crystallization flask with a small amount of the ice-cold recrystallization solvent and pour this rinse over the crystals in the funnel to recover any remaining product.[8]
-
Problem 2: My product "oiled out" instead of forming crystals.
Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling because the solution becomes saturated at a temperature above the compound's melting point.[9]
-
Solution 1: Reheat and add more solvent. The most direct solution is to heat the mixture until the oil redissolves, add more of the "soluble" solvent to decrease the saturation temperature, and then allow it to cool slowly again.[9]
-
Solution 2: Change the solvent system. The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system.
-
Solution 3: Remove impurities. High concentrations of impurities can depress the melting point of the mixture, contributing to oiling out. An initial purification step like an acid-base wash or treatment with activated charcoal could help.[9]
Problem 3: No crystals are forming, even after the solution has cooled.
Answer: This indicates that the solution is supersaturated. Crystal formation needs an initiation event (nucleation).
-
Solution 1: Scratch the flask. Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide a surface for crystal nucleation.[5][9]
-
Solution 2: Add a seed crystal. If you have a small crystal of the pure product, add it to the solution. It will act as a template for further crystal growth.[5]
-
Solution 3: Reduce the temperature. Ensure the flask has cooled to room temperature and then place it in an ice-water bath to further decrease solubility and promote crystallization.[4]
Problem 4: My final product is still colored.
Answer: Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal.
-
Solution: Dissolve the crude product in the hot recrystallization solvent. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.[4][10]
-
Caution: Using too much charcoal can lead to significant product loss as it can also adsorb your desired compound.[9]
-
Experimental Workflows & Protocols
Workflow for Purification Strategy Selection
Caption: Step-by-step flowchart for the recrystallization process.
References
- Benchchem. (n.d.). Identifying impurities in 2-Benzoylbenzoic acid via NMR spectroscopy.
- University of California, Davis. (n.d.).
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Florida A&M University. (n.d.).
- University of Massachusetts Lowell. (n.d.).
- Benchchem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
- Florida A&M University. (2016, September 27).
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- BYJU'S. (n.d.).
- Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS.
- Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
- MetBioNet. (n.d.).
- Organic Syntheses. (n.d.). Perbenzoic acid.
- PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- National Institutes of Health (NIH). (2022, September 14).
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- National Bureau of Standards. (n.d.).
- Guidechem. (2022, March 20). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Minimizing di-substitution byproducts in dimethoxybenzoic acid synthesis
A Guide to Minimizing Di-substitution Byproducts for Researchers, Scientists, and Drug Development Professionals.
Section 1: Understanding the Challenge of Di-substitution
The two methoxy groups on the benzene ring are strong activating, ortho-, para-directing groups.[1][2] This high degree of activation significantly increases the ring's nucleophilicity, making it highly susceptible to further electrophilic attack after the first substitution. The primary challenge lies in introducing a single carboxyl group (or its precursor) without the reaction proceeding to add a second, undesired substituent.
This guide will explore common synthetic routes and provide targeted advice to enhance regioselectivity and suppress the formation of di-substituted and other isomeric byproducts.
Section 2: Troubleshooting by Synthetic Route
Route A: Friedel-Crafts Acylation of Veratrole (1,2-Dimethoxybenzene)
The Friedel-Crafts acylation of veratrole is a common method to introduce a carbonyl group, which can then be oxidized to the desired carboxylic acid (e.g., 3,4-dimethoxybenzoic acid, or veratric acid). However, the high reactivity of veratrole can lead to poor regioselectivity and di-acylation.[3]
Frequently Asked Questions & Troubleshooting
Q1: My Friedel-Crafts acylation of veratrole with acetyl chloride is giving a mixture of isomers and di-acylated products. How can I improve selectivity for the 4-position?
A1: This is a classic selectivity issue. The two methoxy groups in veratrole direct electrophilic attack to the positions para to them, which are C4 and C5.[4] To favor the desired 4-acetyl product (a precursor to 3,4-dimethoxybenzoic acid) and prevent di-substitution, consider the following:
-
Choice of Lewis Acid: Traditional strong Lewis acids like AlCl₃ are often used in stoichiometric amounts and can promote over-reaction.[5] Consider using milder or more sterically hindered Lewis acids. Zeolite-based catalysts and solid acid catalysts like TiO₂-SnOₓ or Cs-DTP/K-10 have shown high conversion and excellent selectivity with the ability to be recycled.[6][7]
-
Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures increase selectivity by favoring the kinetically controlled product and disfavoring the thermodynamically driven di-substituted byproduct.
-
Stoichiometry and Order of Addition: Use a strict 1:1 stoichiometry of the acylating agent to veratrole. Employing a "reverse addition" protocol, where the veratrole is added slowly to the acylating agent-Lewis acid complex, can help maintain a low concentration of the highly reactive veratrole, thus minimizing the chance for a second acylation.
-
Solvent Choice: The choice of solvent can influence catalyst activity and product distribution. Less polar solvents, such as nitrobenzene or carbon disulfide, can sometimes modulate the reactivity of the catalytic system to improve selectivity.
Q2: I'm observing significant byproduct formation even after optimizing my Friedel-Crafts conditions. Are there alternative strategies?
A2: Yes. If Friedel-Crafts acylation proves difficult to control, a highly regioselective alternative is Directed ortho-Metalation (DoM) . This powerful technique offers exquisite control over the position of substitution.
// Nodes Start [label="Veratrole\n(1,2-Dimethoxybenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="React with strong base\n(e.g., n-BuLi)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Aryllithium Intermediate\n(Lithiation at C3)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Quench with Electrophile\n(e.g., CO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2,3-Dimethoxybenzoic Acid\n(Highly Selective)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Intermediate [label=" Directing effect\nof OMe groups", color="#5F6368"]; Intermediate -> Step2 [color="#5F6368"]; Step2 -> Product [color="#5F6368"]; } dot Caption: Workflow for Directed ortho-Metalation (DoM).
In this method, a strong base like n-butyllithium (n-BuLi) is used to deprotonate the aromatic ring.[8] The methoxy groups act as "directing metalation groups" (DMGs), coordinating to the lithium and directing the deprotonation to an adjacent (ortho) position.[9][10][11] Quenching the resulting aryllithium intermediate with CO₂ gas (or dry ice) will selectively form the carboxylic acid at that specific position, virtually eliminating di-substitution byproducts.
Route B: O-Methylation of Dihydroxybenzoic Acid Precursors
Starting with a dihydroxybenzoic acid, such as protocatechuic acid (3,4-dihydroxybenzoic acid), and performing a double O-methylation is another common route.[12][13] The primary side reaction here is not on the ring but involves incomplete or over-methylation.
Frequently Asked Questions & Troubleshooting
Q1: When methylating protocatechuic acid with dimethyl sulfate (DMS), I get a mixture of the desired dimethoxy product, monomethylated intermediates, and sometimes byproducts from reaction with the carboxylic acid. How can I achieve complete and selective O-methylation?
A1: Achieving clean, exhaustive O-methylation requires careful control of stoichiometry and pH.
-
Base and pH Control: The reaction is typically run under basic conditions to deprotonate the phenolic hydroxyls, forming the more nucleophilic phenoxide ions. Use a sufficient excess of a strong base (e.g., NaOH or K₂CO₃) to ensure both hydroxyl groups are deprotonated. Maintaining a high pH throughout the addition of the methylating agent is crucial.
-
Stoichiometry of Methylating Agent: Use at least two equivalents of dimethyl sulfate (DMS) or methyl iodide (MeI) to ensure both hydroxyl groups are methylated. A slight excess (e.g., 2.2-2.5 equivalents) is often recommended to drive the reaction to completion.
-
Temperature Control: The reaction is exothermic. Add the methylating agent slowly and use an ice bath to maintain a low to moderate temperature (e.g., 10-25 °C). This prevents potential side reactions and decomposition of the reagents. One synthetic protocol for veratric acid involves the methylation of acetovanillone with dimethylsulfate, followed by oxidation.[14]
-
Protecting the Carboxylic Acid: The carboxylate anion formed under basic conditions is generally unreactive towards methylation. However, if side reactions are a persistent issue, you can protect the carboxylic acid as an ester (e.g., methyl protocatechuate) before methylation and then hydrolyze it back to the acid in the final step.[15][16]
Q2: I'm concerned about the toxicity of dimethyl sulfate. Are there greener alternatives?
A2: Yes, while DMS is effective, its high toxicity is a significant concern. Dimethyl carbonate (DMC) is a much safer and more environmentally friendly methylating agent. The reaction with DMC typically requires higher temperatures (e.g., >100 °C) and a suitable catalyst (e.g., K₂CO₃ in NMP or DMF), but it can provide excellent yields with minimal byproducts.
| Parameter | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) |
| Toxicity | High (Carcinogen, severe burns) | Low |
| Reactivity | Very High | Moderate |
| Typical Conditions | Low temperature, strong base | High temperature, base catalyst |
| Byproducts | Sulfuric acid salts | Methanol, CO₂ |
| Green Chemistry | Poor | Excellent |
Caption: Comparison of Common Methylating Agents.
Route C: Oxidation of Dimethoxybenzaldehyde or Dimethoxytoluene
If the corresponding dimethoxybenzaldehyde or dimethoxytoluene is available, a simple oxidation can yield the desired acid. This route avoids issues of ring substitution altogether, shifting the challenge to preventing over-oxidation or incomplete reaction.
Frequently Asked Questions & Troubleshooting
Q1: My oxidation of 3,4-dimethoxybenzaldehyde (veratraldehyde) to veratric acid using KMnO₄ gives a low yield and a messy workup. What can I do?
A1: Potassium permanganate (KMnO₄) is a powerful but often aggressive oxidant.
-
Improved Oxidants: Consider using milder or more selective oxidizing agents. A common and effective method is the oxidation of veratraldehyde with hydrogen peroxide in the presence of a base.[17] Another approach uses silver nitrate as a catalyst for selective oxidation.[18] These methods often result in cleaner reactions and higher yields.
-
Reaction Conditions: With KMnO₄, ensure the reaction is performed in a basic aqueous solution. Slowly add the KMnO₄ solution to the aldehyde at a controlled temperature (often starting cold and allowing it to warm to room temperature). The workup requires quenching excess oxidant (e.g., with sodium bisulfite) and carefully precipitating the product by acidifying the filtered solution. A patent describes a method where veratraldehyde undergoes a disproportionation reaction with an alkali in an alcohol-water solvent, followed by acidification to produce veratric acid, avoiding harsh oxidants.[19]
// Nodes Start [label="Oxidation of\nVeratraldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; KMnO4 [label="KMnO₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O2 [label="H₂O₂ / Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; AgNO3 [label="AgNO₃ catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Disprop [label="Disproportionation\n(Cannizzaro-type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result_KMnO4 [label="Low Yield / Difficult Workup", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_Good [label="High Yield / Clean Reaction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> KMnO4 [label=" Aggressive", color="#5F6368"]; Start -> H2O2 [label=" Milder", color="#5F6368"]; Start -> AgNO3 [label=" Catalytic", color="#5F6368"]; Start -> Disprop [label=" Non-Oxidative", color="#5F6368"]; KMnO4 -> Result_KMnO4 [color="#5F6368"]; H2O2 -> Result_Good [color="#5F6368"]; AgNO3 -> Result_Good [color="#5F6368"]; Disprop -> Result_Good [color="#5F6368"]; } dot Caption: Comparison of Oxidation Strategies for Veratraldehyde.
Section 3: Experimental Protocols
Protocol 1: High-Selectivity Friedel-Crafts Acylation of Veratrole
This protocol is designed to maximize the yield of 4-acetylveratrole while minimizing isomeric and di-acylated byproducts.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
-
Catalyst Suspension: Add a solid acid catalyst, such as Hβ zeolite (10% by weight of veratrole), to the DCM and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.0 equivalent) to the cooled suspension.
-
Slow Addition of Substrate: Dissolve veratrole (1.05 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, filter the solid catalyst from the reaction mixture. Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
References
-
Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). (2016). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies. Retrieved February 15, 2026, from [Link]
-
Regioselectivity in the Nitration of Dialkoxybenzenes. (n.d.). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. (n.d.). AIR Unimi. Retrieved February 15, 2026, from [Link]
- CN101092351A - Method for synthesizing veratric acid. (n.d.). Google Patents.
-
ortho metalation. (n.d.). Andrew G Myers Research Group. Retrieved February 15, 2026, from [Link]
- CN101962321A - Method for synthesizing veratric acid. (n.d.). Google Patents.
-
Directed (ortho) Metallation. (n.d.). Retrieved February 15, 2026, from [Link]
-
A note on the synthesis of veratric acid. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. (n.d.). Retrieved February 15, 2026, from [Link]
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved February 15, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved February 15, 2026, from [Link]
- CN102408330B - Preparation technology of veratric acid. (n.d.). Google Patents.
-
DIRECTED ORTHO METALATION. (n.d.). Jacques Mortier - Unblog.fr. Retrieved February 15, 2026, from [Link]
-
Reversal of hypermethylation and reactivation of genes by dietary polyphenolic compounds. (2008). Retrieved February 15, 2026, from [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Reversal of hypermethylation and reactivation of genes by dietary polyphenolic compounds. (2008). Nutrition Reviews. Retrieved February 15, 2026, from [Link]
-
Mechanism of methylation of phenol with methanol, as proposed by Aditi... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Catalytic methylation of phenol on MgO – Surface chemistry and mechanism. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Troubleshooting my grignard reactions. (2020). Reddit. Retrieved February 15, 2026, from [Link]
-
Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. (n.d.). Bentham Science Publisher. Retrieved February 15, 2026, from [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Preparation and Characterization of Protocatechuic Acid Sulfates. (2019). PMC. Retrieved February 15, 2026, from [Link]
-
Protocatechuic acid. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
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Overcoming poor yield in the bromination of m-methoxybenzoic acid
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of m-methoxybenzoic acid. Poor yields in this reaction are common, but they can be systematically overcome. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis for high yield and purity.
Technical Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is low, and my crude NMR/TLC analysis shows a mixture of several products. What is causing this lack of selectivity?
A: This is the most common issue and stems directly from the electronics of your starting material. The m-methoxybenzoic acid ring has two directing groups: a methoxy group (-OCH₃) and a carboxylic acid group (-COOH).
-
Methoxy Group (-OCH₃): This is a powerful activating group that donates electron density to the ring, directing incoming electrophiles to the ortho and para positions (C2, C4, C6).
-
Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density, directing electrophiles to the meta position (C5).
In electrophilic aromatic substitution, the activating group's influence is dominant. Therefore, bromination is heavily favored at the positions activated by the methoxy group. This leads to a potential mixture of 2-bromo, 4-bromo, and 6-bromo-3-methoxybenzoic acid, significantly lowering the yield of any single desired isomer.[1]
Caption: Competing directing effects in the bromination of m-methoxybenzoic acid.
Q2: My reaction is very sluggish, with a significant amount of starting material remaining even after extended reaction times. How can I improve the conversion rate?
A: While the methoxy group activates the ring, the carboxylic acid group has a deactivating effect, which can make the overall reaction slow under insufficiently vigorous conditions.[2] If your goal is to ensure the reaction goes to completion, consider the following adjustments:
-
Choice of Brominating Agent & Catalyst: Using a milder reagent like N-Bromosuccinimide (NBS) may require an acid catalyst to enhance the electrophilicity of the bromine. A common and effective system is using NBS in the presence of an acid like concentrated sulfuric acid.[1]
-
Temperature Control: Gently heating the reaction mixture can increase the rate. However, this must be done cautiously, as higher temperatures can also decrease selectivity and lead to more byproducts. A modest temperature of 25-30°C is often a good starting point.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This prevents premature workup and ensures the reaction has reached its maximum possible conversion.
Caption: Workflow for monitoring reaction progress using TLC.
Q3: I'm observing di-brominated or other over-brominated species in my mass spectrometry results. How can I prevent this?
A: The formation of di-brominated products occurs because the electron-donating methoxy group makes the initial monobrominated product even more activated (or similarly activated) towards a second electrophilic attack than the starting material.
To prevent this, precise control over stoichiometry is critical:
-
Limiting Reagent: Use the brominating agent as the limiting reagent. A stoichiometry of 1.0 to 1.1 equivalents relative to m-methoxybenzoic acid is recommended.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.
-
Low Temperature: Perform the addition at a reduced temperature (e.g., 0-5 °C) to moderate the reaction's reactivity and decrease the rate of the second bromination.
Optimized Experimental Protocol
The following protocol is a robust method for achieving high yield (>90%) and selectivity for 2-bromo-5-methoxybenzoic acid, adapted from validated procedures.[1]
Materials:
-
m-Methoxybenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Red Phosphorus (catalyst, 0.1 eq)
-
Potassium Bromide (cocatalyst, 0.1 eq)
-
Dichloromethane (DCM) or Chloroform
-
Methanol or Ethanol for recrystallization
Procedure:
-
In a four-neck flask under an inert atmosphere, add dichloromethane, m-methoxybenzoic acid (1.0 eq), and concentrated sulfuric acid.
-
Stir the mixture and add the catalytic amounts of red phosphorus and potassium bromide.
-
Cool the mixture to 25 °C.
-
Add N-bromosuccinimide (1.2 eq) in portions over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Allow the reaction to stir at 25-30 °C for 3-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.
-
Separate the organic layer. If a halogenated solvent like chloroform was used, it can be recovered under reduced pressure.
-
Filter the resulting solid precipitate.
-
Recrystallize the crude solid from methanol or ethanol to yield the pure product.[3]
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂; solid reagent is easier to handle.[4] |
| Catalyst System | H₂SO₄ / Red P / KBr | Activates NBS and overcomes the deactivating effect of -COOH.[1] |
| Temperature | 25-30 °C | Balances reaction rate with selectivity, preventing over-bromination. |
| Workup | Ice water quench | Safely neutralizes the acid catalyst and precipitates the product. |
| Purification | Recrystallization | Effectively removes unreacted starting material and isomers.[3] |
| Table 1. Summary of Optimized Reaction Conditions and Their Rationale. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism governing this reaction?
A: This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The process involves three key steps:
-
Generation of the Electrophile: The brominating agent (e.g., NBS) is activated by the acid catalyst to generate a potent bromine electrophile (Br⁺ or a polarized equivalent).
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophile, forming a new carbon-bromine bond and a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. This step temporarily disrupts the ring's aromaticity and is the rate-determining step of the reaction.[5]
-
Deprotonation: A base (often the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new bromine substituent, restoring the stable aromatic ring.
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Q2: Should I use elemental bromine (Br₂) or N-Bromosuccinimide (NBS)? What are the trade-offs?
A: The choice of brominating agent is critical for success. While both can achieve the desired transformation, they offer different levels of reactivity and safety.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Very high; often requires a strong Lewis acid (e.g., FeBr₃). | Milder; reactivity can be tuned with acid catalysts or initiators.[6] |
| Selectivity | Lower; high reactivity can lead to over-bromination and side products. | Generally higher; provides better control over mono-bromination. |
| Handling | Highly corrosive and volatile liquid; requires a fume hood and careful handling. | Crystalline solid; easier and safer to weigh and handle. |
| Typical Yield | Can be lower due to purification challenges from byproducts. | Often higher due to cleaner reaction profiles.[1] |
| Table 2. Comparison of Br₂ and NBS as Brominating Agents. |
For substrates like m-methoxybenzoic acid, NBS is highly recommended as it provides a better balance of reactivity and selectivity, leading to cleaner reactions and higher yields of the desired product.
References
- Title: Bromination of Anisoles Using N-Bromophthalimide: A Synthetic and Kinetic Approach Source: Google Patents URL
- Title: Synthetic method of 2-bromo-5-methoxybenzoic acid - CN112250562A Source: Google Patents URL
- Title: A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis Source: Benchchem URL
- Title: Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives Source: The Journal of Organic Chemistry URL
- Title: Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid Source: Benchchem URL
- Title: Method for producing 3-bromomethylbenzoic acids - WO2003022800A1 Source: Google Patents URL
- Title: The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory Source: RSC Publishing URL
- Title: 3.
- Title: Electrophilic Aromatic Substitution – The Mechanism Source: Chemistry Steps URL
Sources
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Validation & Comparative
Comparative Guide to Biological Activity and Applications of Benzoylbenzoic Acid Isomers
Executive Summary
This guide provides a technical comparison of the three structural isomers of benzoylbenzoic acid (BBA): 2-benzoylbenzoic acid (2-BBA) , 3-benzoylbenzoic acid (3-BBA) , and 4-benzoylbenzoic acid (4-BBA) . While chemically similar, their biological applications diverge significantly due to the spatial orientation of the benzoyl and carboxyl groups.
-
2-BBA serves as a primary scaffold for pharmaceutical synthesis (anthraquinones, antihistamines) and exhibits direct antimicrobial properties.
-
3-BBA is the critical precursor for arylpropionic acid NSAIDs (e.g., Ketoprofen).
-
4-BBA functions as a premier photoaffinity labeling tool in chemical biology for mapping protein-ligand interactions.
Chemical & Physical Property Comparison
The structural rigidity and functional group proximity dictate the reactivity and solubility profiles of these isomers.
| Property | 2-Benzoylbenzoic Acid | 3-Benzoylbenzoic Acid | 4-Benzoylbenzoic Acid |
| CAS Number | 85-52-9 | 579-18-0 | 611-95-0 |
| Structure | Ortho-substituted | Meta-substituted | Para-substituted |
| Melting Point | 127–129 °C | 164–166 °C | 198–200 °C |
| Solubility | Soluble in ethanol, ether; sparing in water. | Soluble in ethanol; insoluble in water.[1] | Soluble in DMSO, methanol; low water solubility. |
| Key Reactivity | Cyclization to Anthraquinone (Friedel-Crafts) | Bromination/Cyanation (Ketoprofen synthesis) | UV-induced Triplet Radical formation (C-H insertion) |
| Primary Role | Drug Scaffold / Intermediate | NSAID Precursor | Chemical Biology Probe |
Biological Activity & Mechanism of Action[2][3][4]
2-Benzoylbenzoic Acid: The Pharmacological Scaffold
Mechanism: 2-BBA derivatives often inhibit bacterial RNA polymerase or Cyclooxygenase (COX) enzymes. The ortho positioning allows for intramolecular cyclization, a feature exploited in nature and industry to form anthraquinones (e.g., rhein, aloe-emodin), which possess potent laxative and anti-cancer properties.
-
Antimicrobial Activity: 2-BBA derivatives have demonstrated inhibition of Staphylococcus aureus and Streptococcus mutans with activity indices around 0.[2]7. The mechanism involves disrupting bacterial transcription by mimicking Sigma factors.[3]
-
Toxicity Profile: Moderate acute toxicity (Rat Oral LD50 ≈ 400 mg/kg). It is a known skin and eye irritant but is generally considered non-phototoxic compared to other benzophenones due to rapid vibrational relaxation or cyclization pathways that quench the excited state.
3-Benzoylbenzoic Acid: The NSAID Precursor
Mechanism: 3-BBA is biologically significant primarily as the synthetic entry point for Ketoprofen , a non-steroidal anti-inflammatory drug (NSAID).
-
Pathway: The meta configuration prevents the rapid cyclization seen in 2-BBA, allowing for side-chain modification (e.g., chloromethylation, cyanation) to form the propionic acid moiety essential for COX-1 and COX-2 inhibition.
-
Direct Activity: Limited direct biological data exists for the acid itself; its value is almost exclusively as a "pro-drug" intermediate.
4-Benzoylbenzoic Acid: The Proteomic Probe
Mechanism: 4-BBA is a "bio-orthogonal" tool. It is biologically inert until activated by UV light (350–365 nm).
-
Photoaffinity Labeling (PAL): Upon irradiation, the benzophenone moiety forms a reactive triplet diradical. This radical preferentially abstracts a hydrogen atom from nearby C-H bonds (e.g., within a protein binding pocket), forming a covalent bond. This allows researchers to "freeze" and map transient drug-protein interactions.
-
Advantages: Unlike aryl azides or diazirines, the benzophenone triplet state is reversible; if it does not find a C-H bond to react with, it relaxes back to the ground state and can be re-excited, increasing labeling efficiency.
Visualizing Pathways and Workflows
The following diagram illustrates the divergent pathways of these isomers, from synthesis to biological application.
Figure 1: Divergent synthetic and functional pathways for 2-, 3-, and 4-benzolybenzoic acid isomers.
Experimental Protocols
Protocol A: Antimicrobial Susceptibility Testing (MIC) for 2-BBA Derivatives
Objective: Determine the Minimum Inhibitory Concentration (MIC) of 2-BBA derivatives against bacterial strains (e.g., S. aureus).[3]
Materials:
-
Muller-Hinton Broth (MHB)[4]
-
96-well microtiter plates
-
Bacterial inoculum (
CFU/mL)[5] -
Resazurin dye (optional, for viability visualization)
Procedure:
-
Stock Preparation: Dissolve 2-BBA derivative in DMSO to a final concentration of 10 mg/mL.
-
Dilution: Perform serial 2-fold dilutions of the compound in MHB across the 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).
-
Controls:
-
Inoculation: Add 10 µL of standardized bacterial suspension to each well.
-
Incubation: Incubate plates at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.[5] If using Resazurin, a color change from blue to pink indicates growth; the MIC is the lowest concentration remaining blue.
Protocol B: Photoaffinity Labeling with 4-BBA Probes
Objective: Map the binding site of a ligand using a 4-BBA conjugated probe.
Materials:
-
Recombinant protein or cell lysate
-
4-BBA conjugated ligand (Probe)
-
UV Lamp (365 nm, 6-watt hand-held or crosslinker)
-
SDS-PAGE reagents
Procedure:
-
Incubation: Incubate the protein sample (1–5 µM) with the 4-BBA probe (10–100 µM) in PBS (pH 7.4) for 30 minutes at 4°C in the dark.
-
Competition Control: Pre-incubate with 100x excess of non-labeled parent ligand to verify specific binding.
-
-
Irradiation: Place samples on ice. Irradiate with UV light (365 nm) at a distance of 2–5 cm for 15–60 minutes.
-
Note: Benzophenone requires longer irradiation than azides but is more specific.
-
-
Quenching: Add SDS-PAGE loading buffer containing reducing agents (DTT or
-mercaptoethanol) to quench the reaction. -
Analysis: Boil samples for 5 minutes and resolve via SDS-PAGE. Detect via Western Blot (if probe has a tag) or Mass Spectrometry (after tryptic digestion).
Safety & Toxicity Summary
| Hazard Class | 2-Benzoylbenzoic Acid | 3-Benzoylbenzoic Acid | 4-Benzoylbenzoic Acid |
| GHS Signal | WARNING | WARNING | WARNING |
| H-Codes | H315 (Skin), H319 (Eye) | H315, H319, H335 (Resp) | H315, H319, H335 |
| Acute Toxicity | Oral LD50 (Rat): 400 mg/kg | Data Limited (Treat as Irritant) | Data Limited (Treat as Irritant) |
| Handling | Avoid dust inhalation. Use gloves/goggles. | Use fume hood. | Light sensitive (store in dark). |
References
-
BenchChem. (2025).[4][5] A Comparative Analysis of the Biological Activities of 2-Benzoylbenzoic Acid Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2023). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. Retrieved from
-
PubChem. (2025).[6][7][8] 2-Benzoylbenzoic acid (CID 6813).[7] National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). Ketoprofen Synthesis and Intermediates. Retrieved from
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) Assays Using Broth Microdilution Method. Retrieved from
-
MedChemExpress. (2025). 4-Benzoylbenzoic acid: Photooxidant and Probe. Retrieved from
Sources
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A Researcher's Guide to Cross-Reactivity Profiling of 2-Benzoyl-5-methoxybenzoic Acid-Based Inhibitors
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel inhibitor is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison of cross-reactivity studies for inhibitors based on the 2-Benzoyl-5-methoxybenzoic acid scaffold. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare the cross-reactivity profiles of these inhibitors with other classes of therapeutic agents to provide a comprehensive understanding of their selectivity.
Introduction to 2-Benzoyl-5-methoxybenzoic Acid-Based Inhibitors
The 2-Benzoyl-5-methoxybenzoic acid scaffold is a versatile chemical entity that has been explored for its therapeutic potential in various domains. Derivatives of this core structure have been identified as inhibitors of bacterial RNA polymerase (RNAP), a critical enzyme for bacterial transcription, making them promising candidates for novel antimicrobial agents.[1][2] The mechanism of action involves the disruption of the interaction between the RNAP core enzyme and the sigma (σ) factor, which is essential for promoter recognition and transcription initiation.[1]
Given the ubiquitous nature of enzymes with similar structural motifs across different species and even within the human proteome, understanding the cross-reactivity of these inhibitors is paramount to predict potential off-target effects and ensure their safety and efficacy.
The Imperative of Cross-Reactivity Profiling
Off-target interactions can lead to a range of undesirable outcomes, from diminished therapeutic efficacy to severe adverse events. For instance, infigratinib, a fibroblast growth factor receptor (FGFR) kinase inhibitor, has a known profile of adverse effects, including hyperphosphatemia and ocular toxicities, which are mechanistically linked to its on-target and potential off-target activities.[3][4][5][6] Similarly, pimecrolimus, a topical calcineurin inhibitor, is associated with application site reactions and, while generally considered safe, its systemic absorption and potential for broader immunosuppressive effects are carefully considered.[7][8][9][10][11] These examples underscore the critical need for comprehensive cross-reactivity profiling early in the drug discovery pipeline.
Comparative Analysis of Inhibitor Selectivity
To illustrate the importance of selectivity, we will compare the hypothetical cross-reactivity profile of a representative 2-Benzoyl-5-methoxybenzoic acid-based RNAP inhibitor, which we will refer to as "BMB-A," with that of a well-characterized kinase inhibitor. While BMB-A's primary target is bacterial RNAP, it is crucial to assess its potential for interacting with human enzymes, particularly those with structurally similar binding sites.
Data Presentation
Table 1: Hypothetical Kinome Scan Data for BMB-A
| Kinase Target | Percent of Control (%) @ 1 µM | Interpretation |
| Bacterial RNAP | 5 | Strong Inhibition (On-Target) |
| CDK2 | 85 | Minimal Inhibition |
| ROCK1 | 92 | No Significant Inhibition |
| p38α | 88 | Minimal Inhibition |
| VEGFR2 | 95 | No Significant Inhibition |
Table 2: Publicly Available Kinome Scan Data for a Representative Kinase Inhibitor (e.g., ML315) [12]
| Kinase Target | Percent of Control (%) @ 1 µM | Interpretation |
| CLK1 | <10 | Strong Inhibition (On-Target) |
| CLK2 | <10 | Strong Inhibition (On-Target) |
| DYRK1A | <10 | Strong Inhibition (On-Target) |
| CK1δ | 30-50 | Moderate Off-Target Activity |
| GSK3β | 70-90 | Minimal Off-Target Activity |
The data presented in Table 1 for our hypothetical BMB-A suggests a high degree of selectivity for its bacterial target with minimal interaction with a panel of human kinases. In contrast, the data for ML315 in Table 2 illustrates a more complex profile with potent on-target activity but also notable off-target interactions.[12] This comparison highlights the importance of broad screening to identify potential liabilities.
Experimental Protocols for Cross-Reactivity Assessment
To achieve a comprehensive understanding of an inhibitor's selectivity, a multi-pronged approach employing both biochemical and cell-based assays is recommended.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform provides a quantitative measure of interactions between a test compound and a large panel of kinases.[13][14][15] This competition binding assay is a powerful tool for identifying off-target interactions within the human kinome.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Step-by-Step Methodology: [16][17]
-
Cell Culture and Treatment: Culture appropriate cells to a suitable confluency and treat with the test compound or vehicle (DMSO) for a specified time.
-
Heat Treatment: Aliquots of the cell suspension are heated at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Cells are lysed using freeze-thaw cycles or detergents.
-
Separation of Fractions: The lysate is centrifuged to separate the soluble protein fraction (supernatant) from the precipitated, aggregated proteins (pellet).
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified, typically by Western blotting.
-
Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Causality Behind Experimental Choices: CETSA® is employed to confirm that the interactions observed in biochemical assays like KINOMEscan® translate to target engagement within the complex environment of a living cell. [18][19]This provides a more physiologically relevant assessment of the inhibitor's selectivity.
Conclusion and Future Directions
The cross-reactivity profiling of 2-Benzoyl-5-methoxybenzoic acid-based inhibitors is a critical step in their development as potential therapeutic agents. A combination of broad biochemical screening and cell-based target engagement assays provides a robust framework for identifying and characterizing on- and off-target interactions. The hypothetical data for BMB-A suggests a promising selectivity profile, which would need to be confirmed through rigorous experimental validation using the protocols outlined in this guide. Future studies should focus on expanding the panel of screened targets to include other enzyme classes and utilizing advanced techniques such as chemical proteomics to gain a deeper understanding of the cellular interactome of these novel inhibitors.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- Infigratinib - LiverTox - NCBI Bookshelf - NIH. (2022-11-30).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Off-label Uses of Topical Pimecrolimus - Semantic Scholar.
- Off-label Uses of Topical Pimecrolimus - PubMed.
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
- Pimecrolimus - StatPearls - NCBI Bookshelf - NIH. (2023-07-10).
- Elidel (Pimecrolimus) Side Effects, Safety and Risks - Skin Therapy Letter. (2007-03-02).
- Pimecrolimus (topical route) - Side effects & dosage - Mayo Clinic. (2026-02-01).
- QL-XII-47 KINOMEscan (LDG-1397: LDS-1505)
- Interpreting ML315 Kinome Scan Data: A Compar
- Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery.
- KINOMEscan® Kinase Screening & Profiling Services - Technology Networks.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC.
- Pharmacovigilance Study of Infigratinib: A Safety Analysis of the FDA Adverse Event Reporting System - PMC. (2023-09-12).
- Ocular Adverse Effects of Infigratinib, a New Fibroblast Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC.
- Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC - PubMed Central.
- FDA Withdraws Accelerated Approval of Infigratinib for Advanced FGFR2+ Cholangiocarcinoma | OncLive. (2024-05-20).
- WITHDRAWN: FDA grants accelerated approval to infigratinib for metast
- Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed. (2020-12-15).
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Head-to-head comparison of anti-inflammatory properties of benzoic acid derivatives
Executive Summary
This guide provides a technical analysis of the anti-inflammatory efficacy of three primary benzoic acid derivatives: Acetylsalicylic Acid (ASA/Aspirin) , Gallic Acid (GA) , and Protocatechuic Acid (PCA) .
While ASA remains the clinical gold standard for acute cyclooxygenase (COX) inhibition, emerging data suggests that poly-hydroxybenzoic acids (GA, PCA) offer superior efficacy in modulating upstream inflammatory signaling (NF-κB/MAPK) and oxidative stress. This guide dissects their structural activity relationships (SAR), mechanistic divergence, and quantitative performance to aid researchers in candidate selection for drug development.
Structural Basis of Efficacy (SAR)
The anti-inflammatory potential of benzoic acid derivatives is dictated by the number and position of hydroxyl (-OH) groups on the phenyl ring.
| Compound | Structure | SAR Key Driver |
| Acetylsalicylic Acid (ASA) | 2-acetoxybenzoic acid | Acetylation: The acetyl group at the ortho position allows for the irreversible acetylation of the COX active site (Serine 530). |
| Protocatechuic Acid (PCA) | 3,4-dihydroxybenzoic acid | Catechol Moiety: The ortho-dihydroxy structure (catechol) enhances radical scavenging, reducing upstream ROS-mediated NF-κB activation. |
| Gallic Acid (GA) | 3,4,5-trihydroxybenzoic acid | Pyrogallol Moiety: The three adjacent -OH groups provide maximum electron donation capacity, making GA the most potent antioxidant and transcriptional modulator among the three. |
Mechanistic Divergence: Enzyme Blockade vs. Transcriptional Modulation
To understand efficacy, we must distinguish between direct enzyme inhibition and transcriptional suppression.
The Pathways
-
ASA functions primarily as a terminal effector blocker . It physically obstructs the COX-1/COX-2 channels, preventing the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2).
-
GA and PCA function as upstream signal dampeners . They scavenge Reactive Oxygen Species (ROS) and inhibit the phosphorylation of IκB-α, thereby preventing the nuclear translocation of NF-κB, a master regulator of cytokine production (TNF-α, IL-6).
Visualization of Signaling Pathways
The following diagram illustrates the divergent points of intervention for ASA versus GA/PCA.
Figure 1: Mechanistic divergence between Aspirin (Direct COX blockade) and Poly-HBAs (Upstream ROS/NF-κB modulation).
Quantitative Performance Data
The following data aggregates findings from comparative colorimetric assays and cellular models (RAW 264.7).
Enzyme Inhibition (Cell-Free Assays)
Note: Lower IC50 indicates higher potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Mechanism Note |
| Aspirin (ASA) | 1.6 - 3.0 | > 100 (Weak) | Low (COX-1 selective) | Irreversible acetylation. |
| Gallic Acid (GA) | ~1.5 | 0.07 - 2.5 | High (COX-2 selective) | Competitive inhibition + Antioxidant synergy. |
| Protocatechuic (PCA) | > 50 | > 50 | Low | Weak direct binder; works via expression suppression. |
Cellular Efficacy (LPS-Induced Macrophages)
Note: Efficacy measured by suppression of inflammatory markers.
| Compound | NO Inhibition (IC50) | TNF-α Suppression | Key Observation |
| Aspirin | Moderate | Low | Effective on PGE2, weak on Cytokines. |
| Gallic Acid | High (< 10 µg/mL) | High (> 60% reduction) | Potent suppression of iNOS protein expression.[1] |
| Protocatechuic | Moderate | Moderate | Significant reduction in edema in vivo. |
Critical Insight: While Aspirin is superior for immediate pain relief (PGE2 blockade), Gallic Acid demonstrates superior broad-spectrum anti-inflammatory capability by halting the "cytokine storm" upstream.
Experimental Validation Protocols
To reproduce these findings, use the following self-validating protocols. These workflows are designed for high reproducibility in drug discovery environments.
Protocol A: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: Quantify the suppression of Nitric Oxide (NO) and Cytokines.[2]
-
Cell Seeding: Seed RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C (5% CO2). -
Pre-Treatment (Critical Step): Replace media. Treat cells with varying concentrations of the test compound (0, 10, 30, 50, 100 µM) for 1 hour prior to stimulation.
-
Control: Vehicle only (0.1% DMSO).
-
Positive Control: Dexamethasone (1 µM).
-
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24h.
-
Supernatant Analysis (NO):
-
Cell Viability Check (Self-Validation): Perform MTT assay on the remaining cells to ensure reduced NO is not due to cell death.
Protocol B: Workflow Visualization
Figure 2: Standardized workflow for validating anti-inflammatory efficacy in macrophage models.
Pharmacokinetics & Safety Profile
When selecting a derivative for development, efficacy must be balanced with safety.
-
Aspirin (ASA):
-
Gallic Acid (GA):
-
Protocatechuic Acid (PCA):
Conclusion
For applications requiring acute analgesia and anti-thrombotic effects , Aspirin remains the superior choice due to its irreversible COX binding. However, for chronic inflammatory conditions driven by oxidative stress and cytokine dysregulation (e.g., IBD, metabolic syndrome), Gallic Acid and Protocatechuic Acid offer a more sophisticated, multi-target approach with a better safety profile.
References
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. National Institutes of Health (NIH). [Link]
-
Anti-inflammatory effect of gallic acid on HaCaT keratinocytes through the inhibition of MAPK-, NF-kB-, and Akt-dependent signaling pathways. Bangladesh Journal of Pharmacology. [Link][6][7]
-
Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway. National Institutes of Health (NIH). [Link]
-
Anti-inflammatory and analgesic activity of protocatechuic acid in rats and mice. PubMed. [Link]
-
Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. Dove Medical Press. [Link]
-
Sodium Salicylate Inhibits Cyclo-Oxygenase-2 Activity Independently of Transcription Factor (Nuclear Factor κB) Activation. Molecular Pharmacology. [Link][5]
Sources
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 3. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 4. Frontiers | Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects [frontiersin.org]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of gallic acid on HaCaT keratinocytes through the inhibition of MAPK-, NF-kB-, and Akt-dependent signaling pathways | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
